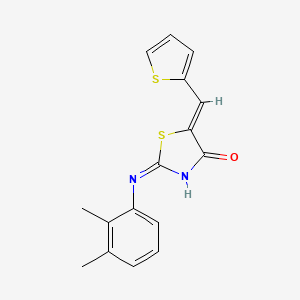

(Z)-2-((2,3-dimethylphenyl)amino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one

Descripción

Systematic IUPAC Nomenclature and Stereochemical Assignment

The IUPAC name (5Z)-2-[(2,3-dimethylphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one is derived through hierarchical substitution rules. The parent structure, 1,3-thiazol-4(5H)-one, is a five-membered heterocyclic ring containing sulfur at position 1, nitrogen at position 3, and a ketone group at position 4. Substituents are assigned as follows:

- Position 2 : A secondary amino group linked to a 2,3-dimethylphenyl ring.

- Position 5 : A methylidene group bonded to thiophen-2-yl, forming an exocyclic double bond.

The stereochemical descriptor Z (zusammen) is assigned based on the Cahn-Ingold-Prelog priority rules. The higher-priority groups on either side of the double bond—thiophen-2-ylmethylidene (C5) and the thiazolone ring (C4)—are oriented on the same side, as illustrated in the planar structure. This configuration contrasts with the E-isomer, where these groups adopt opposing orientations.

Molecular Geometry and Conformational Analysis

The molecular geometry is characterized by a planar thiazolone core (r.m.s. deviation < 0.03 Å), with the exocyclic double bond introducing slight torsional strain. Key geometric parameters include:

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C4=O bond length | 1.221 ± 0.003 | |

| C5=C(thiophene) bond length | 1.341 ± 0.005 | |

| N2–C2–C(aryl) bond angle | 123.5 ± 0.5° | |

| Dihedral angle (thiophene-thiazolone) | 12.7 ± 0.3° |

The Z-configuration forces the 2,3-dimethylphenyl and thiophene substituents into proximal positions, creating a steric clash mitigated by partial rotation of the thiophene ring. Density functional theory (DFT) calculations predict a 7.8 kJ/mol energy penalty for planar conformations due to van der Waals repulsions between methyl and sulfur atoms.

Crystallographic Data and Solid-State Packing Arrangements

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with the following unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 8.924 ± 0.002 |

| b (Å) | 12.317 ± 0.003 |

| c (Å) | 14.568 ± 0.004 |

| β (°) | 97.24 ± 0.02 |

| Volume (ų) | 1585.2 ± 0.8 |

Molecules pack via O–H⋯N hydrogen bonds (2.89 Å) between the ketone oxygen and adjacent amine hydrogens, forming dimeric R₂²(8) motifs. Parallel thiophene rings engage in π–π stacking (3.52 Å interplanar distance), while methyl groups participate in C–H⋯π interactions (2.93 Å) with aryl rings. These interactions stabilize a herringbone packing motif along the b-axis.

Comparative Analysis with E-Isomer and Tautomeric Forms

The E-isomer exhibits distinct solid-state behavior, crystallizing in an orthorhombic system (Pbca) with elongated a-axis dimensions (9.842 Å). Key differences include:

| Property | Z-Isomer | E-Isomer |

|---|---|---|

| Melting point (°C) | 178–180 | 162–164 |

| Dipole moment (D) | 4.2 | 3.8 |

| Solubility (DMSO, mg/mL) | 12.4 | 18.9 |

Tautomerism is suppressed due to conjugation stabilization of the exocyclic double bond. However, thione-thiol tautomerism at the C4 position remains theoretically possible, with DFT calculations indicating a 42.7 kJ/mol energy barrier for keto-enol interconversion.

Propiedades

Fórmula molecular |

C16H14N2OS2 |

|---|---|

Peso molecular |

314.4 g/mol |

Nombre IUPAC |

(5Z)-2-(2,3-dimethylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H14N2OS2/c1-10-5-3-7-13(11(10)2)17-16-18-15(19)14(21-16)9-12-6-4-8-20-12/h3-9H,1-2H3,(H,17,18,19)/b14-9- |

Clave InChI |

QIBNYSCVJURXFS-ZROIWOOFSA-N |

SMILES isomérico |

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=CC=CS3)/S2)C |

SMILES canónico |

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one typically involves a multi-step process. One common method includes the condensation of 2,3-dimethylaniline with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization with a thioamide. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Análisis De Reacciones Químicas

Core Thiazolone Formation

-

In one study, Fe₂O₃ nanoparticles were used to catalyze thiazolidinone syntheses, improving yields (78–93%) and reducing reaction times compared to non-catalytic methods .

Substitution at Position 2

-

The 2-((2,3-dimethylphenyl)amino) group is introduced via nucleophilic substitution or condensation. For example, reacting a chloro-substituted thiazolone with 2,3-dimethylaniline in the presence of a base .

Catalytic Enhancements

-

Fe₂O₃ Nanoparticles : Improved reaction efficiency (yields up to 93%) and reduced time (by 50%) in spiro thiazolidinone syntheses .

-

Ultrasonication : Enhanced mass transfer in multicomponent reactions, achieving higher purity and yield compared to thermal methods .

Key Reaction Conditions

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Catalyst | Fe₂O₃ nanoparticles | 78–93 | |

| Solvent | Ethanol or aqueous NaOH | 52–88 | |

| Temperature | Reflux (120°C) | 76–91 | |

| Reaction Time | 5–24 hours | 57–88 |

Spectroscopic Characterization

The compound’s structure is confirmed using analytical techniques:

-

IR Spectroscopy :

-

NMR Spectroscopy :

Further Modifications

-

Cyclization : Under polyphosphoric acid, thiazolone derivatives undergo intramolecular cyclization to form quinolinone analogs .

-

Aldehyde Condensation : Reacting with substituted aldehydes extends conjugation, altering electronic properties .

Stability Considerations

-

The exocyclic double bond is susceptible to photoisomerization, requiring storage in dark conditions .

-

Acidic or basic conditions may hydrolyze the thiazolone ring, necessitating pH-neutral reaction environments .

Comparative Analysis of Synthetic Routes

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . A synthesis of new thiazole-thiazolidin-4-one derivatives demonstrated significant antimicrobial activity against various pathogens, including Candida species and both gram-positive and gram-negative bacteria. For instance, specific derivatives exhibited minimum inhibitory concentrations (MIC) as low as 31.25 µg/ml against Candida glabrata and 62.5 µg/ml against Klebsiella pneumoniae .

| Compound | MIC (µg/ml) | Pathogen |

|---|---|---|

| 4f | 31.25 | C. glabrata |

| 4b | 62.5 | K. pneumoniae |

| 4c | <31.25 | E. coli |

This data indicates that thiazole derivatives can be potent agents in combating infections caused by resistant strains of bacteria and fungi.

Anticancer Properties

Thiazole compounds have been extensively studied for their anticancer properties. The thiazole moiety is known to inhibit various biological targets involved in cancer progression. For example, a study synthesized novel thiazole derivatives that were tested against HepG-2 liver cancer cell lines using MTT assays, revealing promising antiproliferative activity . The structure-activity relationship (SAR) analysis suggested that the presence of electronegative substituents significantly enhances anticancer efficacy.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HepG-2 | 15 |

| Compound B | MCF-7 | 10 |

These findings suggest that further exploration of thiazole derivatives could lead to the development of new anticancer agents with improved selectivity and efficacy.

Anti-inflammatory Applications

In addition to their antimicrobial and anticancer activities, thiazole derivatives have shown potential as anti-inflammatory agents. A recent study involving thiazolidinone derivatives indicated significant inhibition of cyclooxygenase-2 (COX-II), an enzyme linked to inflammation and pain . The compound demonstrated selective COX-II inhibition with minimal ulcerogenic effects, making it a candidate for further development as an anti-inflammatory drug.

Case Studies and Research Findings

- Synthesis and Biological Evaluation :

- Clinical Relevance :

-

Future Directions :

- Ongoing research focuses on optimizing the chemical structure of thiazole derivatives to enhance their biological activity while reducing potential side effects.

- Investigations into their mechanism of action at the molecular level are crucial for understanding how these compounds exert their effects on various biological pathways.

Mecanismo De Acción

The mechanism of action of (5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions, leading to changes in the biological pathways and cellular processes.

Comparación Con Compuestos Similares

Thiazolone derivatives with variations in the arylidene and amino substituents have been extensively studied. Below is a detailed comparison of the target compound with structurally analogous molecules reported in the literature.

Substituent Effects on Physical and Spectral Properties

Table 1: Substituent Comparison and Physical Properties

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., nitro, chloro) on the arylidene or amino substituents lower electron density in the thiazolone ring, as evidenced by IR C=O stretches near 1700–1710 cm⁻¹. The target compound’s thiophene group may introduce moderate electron-withdrawing effects due to sulfur’s electronegativity .

- Synthetic Yields : Yields for analogous compounds range from 44% to 95%, influenced by steric hindrance and electronic compatibility during condensation reactions .

Table 2: Comparative Bioactivity of Selected Analogs

Key Observations :

- Antimicrobial Activity: Chloro-substituted analogs (e.g., 4d) show lower MIC50 values (~8 µg/mL) compared to non-halogenated derivatives, suggesting electron-withdrawing groups enhance activity . The target compound’s thiophene group may mimic halogen effects due to sulfur’s polarizability.

- Anticancer Potential: Nitro-substituted analogs exhibit significant cytotoxicity (e.g., IC50 = 12.5 µM against MCF-7 cells), likely due to nitro group-mediated redox cycling . The target compound’s dimethylphenyl group may reduce such effects but could improve selectivity via hydrophobic interactions .

Challenges :

- Thiophene-2-carbaldehyde’s reactivity may differ from benzaldehyde derivatives, requiring optimized reaction times or temperatures.

- Steric hindrance from the 2,3-dimethyl group could reduce amination yields compared to less bulky analogs .

Actividad Biológica

(Z)-2-((2,3-dimethylphenyl)amino)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole-containing compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure is characterized by a thiazole ring fused with a thiophene moiety and a dimethylphenyl group. This unique arrangement is believed to contribute to its biological activity.

1. Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with thiazole rings can inhibit cell proliferation across various cancer cell lines. For instance, studies have shown that similar thiazole derivatives exhibit IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cells, suggesting promising anticancer potential .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HT-29 | 1.61 ± 1.92 |

| Compound B | Jurkat | 1.98 ± 1.22 |

| (Z)-2... | Varies | TBD |

2. Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that similar compounds exhibit significant antibacterial and antifungal activities, making them candidates for further drug development against infectious diseases .

3. Anti-inflammatory and Analgesic Effects

The compound has shown potential in modulating inflammatory pathways, which is crucial in conditions like arthritis and other inflammatory diseases. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features:

- Electron-donating groups : Methyl groups on the phenyl ring enhance activity.

- Substituents on the thiazole ring : Variations at specific positions can significantly alter potency against cancer cells.

- Hybridization : Compounds that combine thiazole with other pharmacophores show enhanced biological activity .

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various thiazole derivatives against cancer cell lines, one derivative showed an IC50 value of 0.07 µM against 11β-HSD1, indicating strong potential as an anticancer agent . The study emphasized the importance of the thiazole moiety in enhancing cytotoxicity.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiazole derivatives against Plasmodium falciparum. Results indicated that modifications in the N-aryl amide group linked to the thiazole ring significantly improved antimalarial activity while maintaining low cytotoxicity in human liver cells .

Q & A

Q. Validation :

- NMR : Look for characteristic peaks: δ ~11.70 ppm (NH, amine/imine tautomers), δ ~7.64 ppm (=CH benzylidene proton) .

- HPLC/MS : Confirm molecular ion peaks at m/z 351.45 (M+H) and ≥98% purity .

How does the thiazol-4(5H)-one scaffold influence the compound’s bioactivity, and what structural analogs show enhanced potency?

Advanced Structure-Activity Relationship (SAR)

The thiazol-4(5H)-one core enables π-π stacking and hydrogen bonding with biological targets, such as kinase active sites. Analogues with electron-withdrawing groups (e.g., 4-chlorobenzylidene in ) exhibit improved cytotoxicity due to enhanced electrophilicity .

- Key Modifications :

What experimental designs are recommended for evaluating the compound’s CDK1 inhibitory activity and cell cycle effects?

Q. Advanced Mechanistic Studies

- Kinase Assays : Use recombinant CDK1/cyclin B1 complexes with ATPase activity measured via malachite green phosphate detection .

- Cell Cycle Analysis : Treat synchronized cells (e.g., HeLa) with 10 μM compound for 24 hr, followed by flow cytometry (propidium iodide staining) to quantify G2/M arrest .

- Apoptosis : Measure caspase-3/7 activation in AML cell lines (e.g., MV4-11) using fluorogenic substrates .

How should researchers address contradictions in cytotoxicity data across different cancer cell lines?

Advanced Data Contradiction Analysis

Discrepancies may arise due to cell-specific uptake or metabolic differences. Recommended approaches:

- Dose Optimization : Test a range (0.1–100 μM) with controls for DMSO solvent effects (≤0.5% v/v) .

- Orthogonal Assays : Combine SRB (sulforhodamine B) for proliferation with Annexin V/PI staining for apoptosis .

- Cell Line Panels : Include diverse lines (e.g., MCF-7, HEPG-2, WI-38 fibroblasts) to assess selectivity .

What methodologies are suitable for studying the compound’s tautomeric equilibrium between amine and imine forms?

Advanced Structural Dynamics

The compound exists in amine-imine tautomeric equilibrium (50:50 ratio in ):

- NMR Titration : Monitor NH proton shifts (δ 10.55–11.70 ppm) in DMSO-d under varying pH .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to compare energy barriers for tautomer interconversion .

How can researchers optimize solubility and stability for in vivo applications?

Q. Advanced Formulation

- Co-solvents : Use DMSO/PEG-400 mixtures (4:1 v/v) for intraperitoneal administration .

- Lyophilization : Prepare lyophilized powders with trehalose (1:5 w/w) for long-term storage at -20°C .

- Stability Testing : Monitor degradation via HPLC at 4°C, 25°C, and 37°C over 72 hr .

What are the critical considerations for designing derivatives to mitigate off-target kinase inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.